N~1~,N~3~-bis(2,4-dichlorophenyl)-2-[(methoxyimino)methyl]-2-methylmalonamide
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Overview
Description
N~1~,N~3~-bis(2,4-dichlorophenyl)-2-[(methoxyimino)methyl]-2-methylmalonamide is a synthetic organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-bis(2,4-dichlorophenyl)-2-[(methoxyimino)methyl]-2-methylmalonamide typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:
Formation of the malonamide core: This step involves the reaction of malonic acid derivatives with appropriate amines under controlled conditions.
Introduction of the dichlorophenyl groups: This step may involve the use of chlorinated aromatic compounds and suitable coupling reagents.
Methoxyimino group addition:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~3~-bis(2,4-dichlorophenyl)-2-[(methoxyimino)methyl]-2-methylmalonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halides, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism by which N1,N~3~-bis(2,4-dichlorophenyl)-2-[(methoxyimino)methyl]-2-methylmalonamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
N~1~,N~3~-bis(2,4-dichlorophenyl)-2-[(hydroxyimino)methyl]-2-methylmalonamide: Similar structure with a hydroxyimino group instead of a methoxyimino group.
N~1~,N~3~-bis(2,4-dichlorophenyl)-2-[(aminoimino)methyl]-2-methylmalonamide: Similar structure with an aminoimino group instead of a methoxyimino group.
Uniqueness
N~1~,N~3~-bis(2,4-dichlorophenyl)-2-[(methoxyimino)methyl]-2-methylmalonamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N,N'-bis(2,4-dichlorophenyl)-2-[(E)-methoxyiminomethyl]-2-methylpropanediamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl4N3O3/c1-18(9-23-28-2,16(26)24-14-5-3-10(19)7-12(14)21)17(27)25-15-6-4-11(20)8-13(15)22/h3-9H,1-2H3,(H,24,26)(H,25,27)/b23-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTCLFSNUQOBOI-NUGSKGIGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=NOC)(C(=O)NC1=C(C=C(C=C1)Cl)Cl)C(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C=N/OC)(C(=O)NC1=C(C=C(C=C1)Cl)Cl)C(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl4N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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